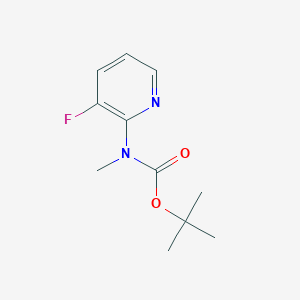
1-(Quinolin-8-yl)hex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-8-yl)hex-3-en-1-one is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. The compound this compound is characterized by the presence of a quinoline ring attached to a hex-3-en-1-one moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Quinolin-8-yl)hex-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of quinoline-8-carbaldehyde with an appropriate alkene under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of this compound .
Analyse Chemischer Reaktionen
1-(Quinolin-8-yl)hex-3-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-8-yl)hex-3-en-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-cancer agent.
Industry: In industrial applications, this compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(Quinolin-8-yl)hex-3-en-1-one involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, in cancer cells, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
1-(Quinolin-8-yl)hex-3-en-1-one can be compared with other quinoline derivatives, such as:
Quinoline-8-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Quinoline-8-yl alcohol: Formed through the reduction of this compound, this compound has different reactivity and applications.
Quinoline-8-carboxylic acid: An oxidation product of this compound, it is used in the synthesis of various pharmaceuticals.
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
(E)-1-quinolin-8-ylhex-3-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-2-3-4-10-14(17)13-9-5-7-12-8-6-11-16-15(12)13/h3-9,11H,2,10H2,1H3/b4-3+ |
InChI-Schlüssel |
VXFAYTYACIIYSH-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CC(=O)C1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
CCC=CCC(=O)C1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)





![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)





